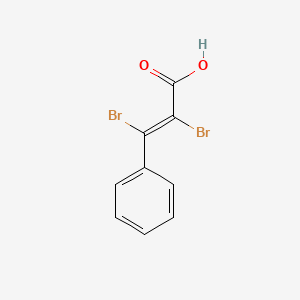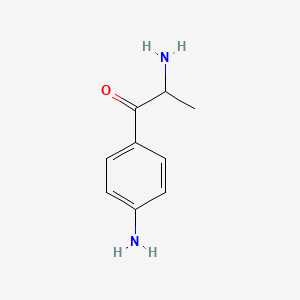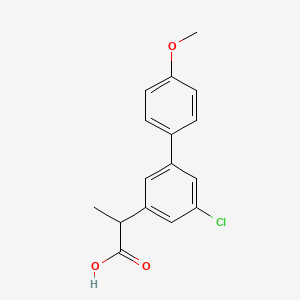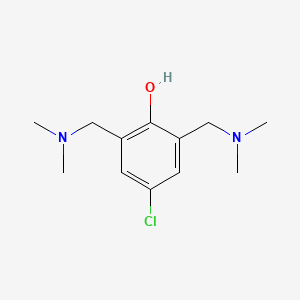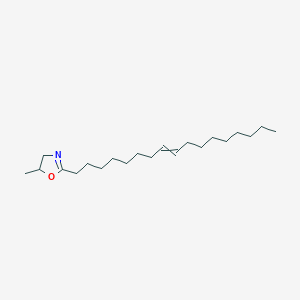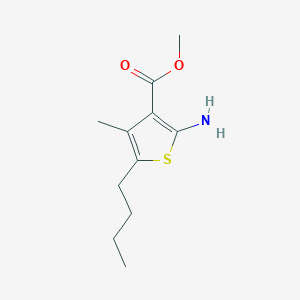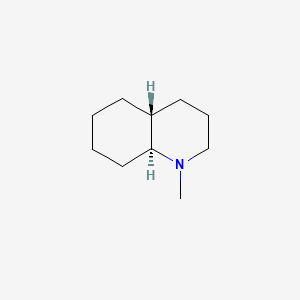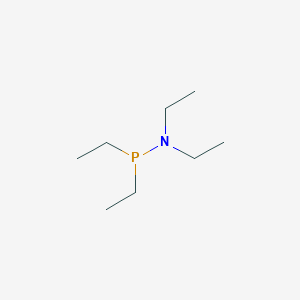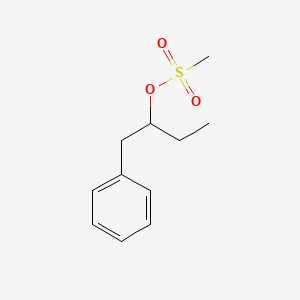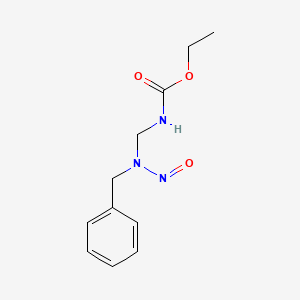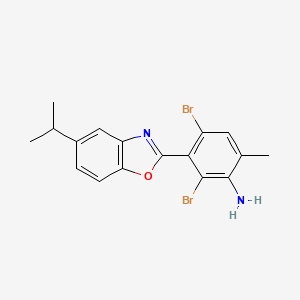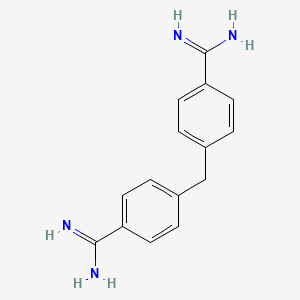
Benzenecarboximidamide, 4,4'-methylenebis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidamide, 4,4’-methylenebis- is a chemical compound with the molecular formula C15H16N4. It is also known by other names such as 4,4’-Methylenebis(benzamidine). This compound is characterized by the presence of two benzenecarboximidamide groups connected by a methylene bridge. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4,4’-methylenebis- typically involves the reaction of benzamidine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two benzamidine molecules. The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of Benzenecarboximidamide, 4,4’-methylenebis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarboximidamide, 4,4’-methylenebis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidamide oxides, while reduction may produce benzenecarboximidamide amines .
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidamide, 4,4’-methylenebis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenecarboximidamide, 4,4’-methylenebis- involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenecarboximidamide, 4,4’-iminobis-
- Benzenecarboximidamide, 4-(methylsulfonyl)-
- 4,4’-Methylenebis(2-methylaniline)
Uniqueness
Benzenecarboximidamide, 4,4’-methylenebis- is unique due to its methylene bridge, which provides distinct chemical and physical properties compared to other similar compounds. This structural feature allows it to participate in specific reactions and interactions that are not possible with other compounds .
Eigenschaften
CAS-Nummer |
63690-09-5 |
|---|---|
Molekularformel |
C15H16N4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
4-[(4-carbamimidoylphenyl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C15H16N4/c16-14(17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(18)19/h1-8H,9H2,(H3,16,17)(H3,18,19) |
InChI-Schlüssel |
FTMSARBDCMBEPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(=N)N)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



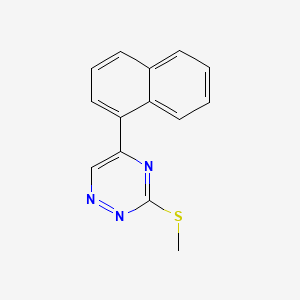
![N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13801688.png)
